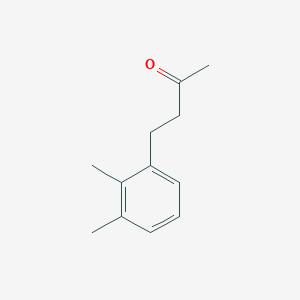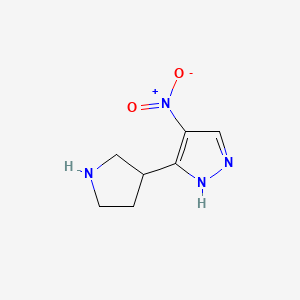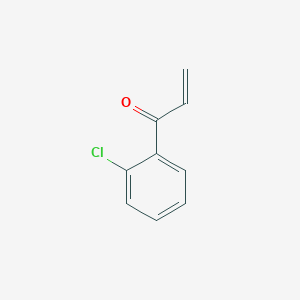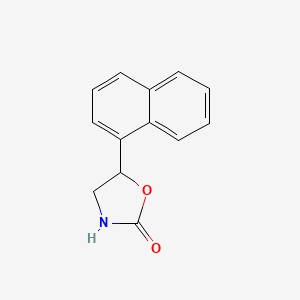
5-(Naphthalen-1-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-1-yl)oxazolidin-2-one: is a heterocyclic compound that features both a naphthalene ring and an oxazolidinone ring. The presence of these two distinct structural motifs makes this compound particularly interesting for various applications in organic synthesis and medicinal chemistry. The oxazolidinone ring is known for its role in the development of antibiotics, while the naphthalene ring contributes to the compound’s aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-1-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to cyclization under basic conditions to form the oxazolidinone ring. Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is crucial in minimizing by-products and ensuring the scalability of the synthesis .
化学反応の分析
Types of Reactions: 5-(Naphthalen-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring .
科学的研究の応用
Chemistry: 5-(Naphthalen-1-yl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds. It also serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis. It is being investigated for its efficacy against drug-resistant bacterial strains .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structural properties make it valuable for applications in polymer chemistry and material science .
作用機序
The mechanism of action of 5-(Naphthalen-1-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
類似化合物との比較
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Cytoxazone: Another oxazolidinone compound with potential antimicrobial activity.
Uniqueness: 5-(Naphthalen-1-yl)oxazolidin-2-one is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and potential for further functionalization. This structural feature differentiates it from other oxazolidinone compounds and expands its range of applications in various fields .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
5-naphthalen-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-14-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15) |
InChIキー |
KQPCVDNHUXYORO-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


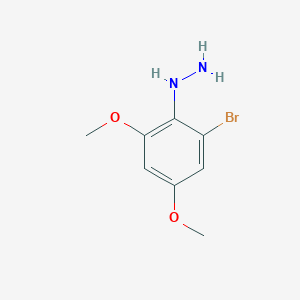

![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
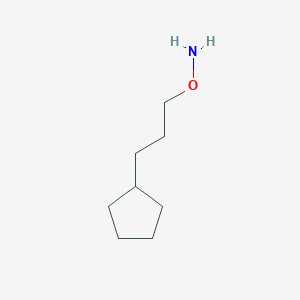
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)

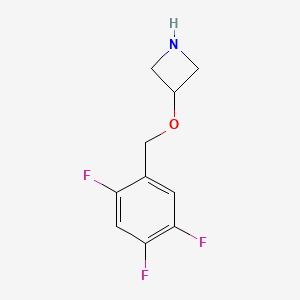
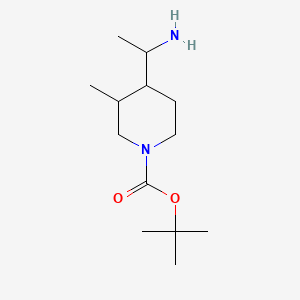
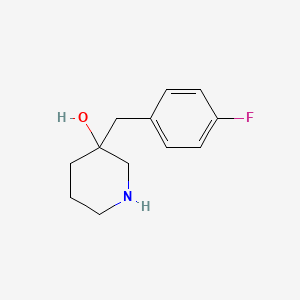
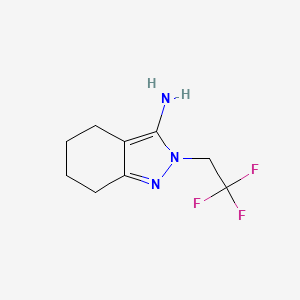
![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)
